Chlorocarbonyl gold(I)

Descripción general

Descripción

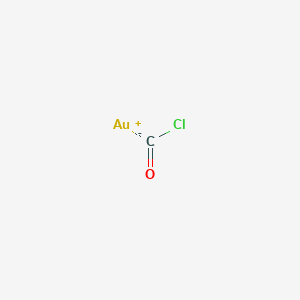

Chlorocarbonyl gold(I): , with the chemical formula CAuClO , is a compound that features a gold atom coordinated to a carbonyl group and a chloride ion. This compound is known for its unique properties and applications, particularly in the field of catalysis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chlorocarbonyl gold(I) can be synthesized through the reaction of gold(I) chloride with carbon monoxide. The reaction typically takes place under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for Chlorocarbonyl gold(I) are not widely documented, the synthesis generally involves the use of high-purity reagents and controlled environments to maintain the stability and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Chlorocarbonyl gold(I) undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form different gold compounds.

Reduction: Reduction reactions can lead to the formation of elemental gold.

Substitution: The chloride ion or the carbonyl group can be substituted with other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include dichlorine.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.

Substitution: Ligands such as phosphines or amines can be used under mild conditions.

Major Products Formed:

Oxidation: Gold(III) compounds.

Reduction: Elemental gold.

Substitution: Various gold-ligand complexes.

Aplicaciones Científicas De Investigación

Chlorocarbonyl gold(I) has several applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of Chlorocarbonyl gold(I) involves its ability to coordinate with various ligands and participate in redox reactions. The compound can generate reactive intermediates that facilitate catalytic processes. In biological systems, it can interact with molecular targets such as enzymes, leading to the inhibition of their activity .

Comparación Con Compuestos Similares

Gold(I) chloride (AuCl): Similar in structure but lacks the carbonyl group.

Gold(III) chloride (AuCl3): Higher oxidation state and different reactivity.

Gold(I) phosphine complexes: Similar coordination environment but with phosphine ligands instead of carbonyl and chloride.

Uniqueness: Chlorocarbonyl gold(I) is unique due to its combination of a carbonyl group and a chloride ion coordinated to a gold atom. This unique structure imparts distinct reactivity and catalytic properties that are not observed in other gold compounds .

Actividad Biológica

Chlorocarbonyl gold(I) complexes are gaining attention in the field of medicinal chemistry, particularly for their potential biological activities, including anticancer properties and effects on cellular metabolism. This article provides a comprehensive overview of the biological activity of chlorocarbonyl gold(I), supported by case studies, research findings, and data tables.

Overview of Chlorocarbonyl Gold(I)

Chlorocarbonyl gold(I) is a coordination compound where gold is in the +1 oxidation state, coordinated with carbon monoxide and chloride ligands. These complexes exhibit unique electronic properties that contribute to their biological activities. Notably, they have been studied for their interactions with various biological targets, including proteins and nucleic acids.

Anticancer Properties

A significant area of research focuses on the anticancer properties of chlorocarbonyl gold(I) complexes. Studies have shown that these compounds can induce cytotoxic effects in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

Research has demonstrated that chlorocarbonyl gold(I) complexes exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance:

- HeLa Cells : A study reported an IC50 value of 0.34 μM for a specific chlorocarbonyl gold(I) complex against HeLa cells, indicating potent antiproliferative activity .

- MCF-7 Cells : The same complex showed an IC50 value of 25.04 μM against MCF-7 cells, suggesting selective activity towards certain cancer types .

The mechanism by which chlorocarbonyl gold(I) exerts its anticancer effects involves several pathways:

- Inhibition of Thioredoxin Reductase : Chlorocarbonyl gold(I) complexes have been shown to inhibit thioredoxin reductase, an enzyme involved in redox regulation and cellular defense against oxidative stress. This inhibition can lead to increased oxidative damage in cancer cells .

- Interaction with DNA : Studies indicate that these complexes can bind to calf thymus DNA, suggesting a potential mechanism for their anticancer activity through interference with DNA replication and repair processes .

Biological Activity Against Bacteria

In addition to their anticancer properties, chlorocarbonyl gold(I) complexes have demonstrated antibacterial activity, particularly against Gram-positive bacteria.

Antibacterial Efficacy

Research indicates that these complexes are more effective against Gram-positive bacteria compared to Gram-negative strains. For example:

- Staphylococcus aureus : Chlorocarbonyl gold(I) exhibited significant bacteriostatic effects against this pathogen.

- Escherichia coli : The activity was notably lower against Gram-negative bacteria like E. coli, which may be attributed to differences in cell wall structure .

Data Summary

The following table summarizes the IC50 values for various chlorocarbonyl gold(I) complexes against different cell lines:

| Complex | Cell Line | IC50 (μM) |

|---|---|---|

| Chlorocarbonyl Au(I) Complex 1 | HeLa | 0.34 |

| Chlorocarbonyl Au(I) Complex 1 | MCF-7 | 25.04 |

| Auranofin | HeLa | 5.99 |

| Auranofin | MCF-7 | 1.11 |

Propiedades

IUPAC Name |

chloromethanone;gold(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CClO.Au/c2-1-3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLIHFWOYWDOMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-](=O)Cl.[Au+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CAuClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504778 | |

| Record name | Gold(1+) chloro(oxo)methanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50960-82-2 | |

| Record name | Gold(1+) chloro(oxo)methanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.